Methyl 6-chloro-5-((dimethylamino)methyl)picolinate is a chemical compound with the molecular formula and a molecular weight of approximately 228.67 g/mol. This compound features a picolinate structure, where a dimethylaminomethyl group is attached to the 5-position of the pyridine ring, and a chlorine atom is present at the 6-position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
These reactions are significant for synthesizing related compounds and exploring their reactivity.
Preliminary studies suggest that Methyl 6-chloro-5-((dimethylamino)methyl)picolinate exhibits biological activity that may include:
The synthesis of Methyl 6-chloro-5-((dimethylamino)methyl)picolinate typically involves:
These methods ensure high yields and purity of the final product.
Methyl 6-chloro-5-((dimethylamino)methyl)picolinate has several applications, including:
Interaction studies are crucial for understanding how Methyl 6-chloro-5-((dimethylamino)methyl)picolinate interacts with biological systems. Research has indicated:
Several compounds share structural similarities with Methyl 6-chloro-5-((dimethylamino)methyl)picolinate. Here are some notable examples:
Compound Name | CAS Number | Key Differences |
---|---|---|
Methyl 6-chloro-5-methylpicolinate | 178421-22-2 | Contains a methyl group instead of dimethylamino |
Methyl 6-chloro-5-(hydroxymethyl)picolinate | 1205671-72-2 | Features a hydroxymethyl group instead of dimethylamino |
Ethyl 6-chloro-5-methylpicolinate | 178421-21-1 | Ethyl group instead of methyl |
Methyl 6-bromo-5-methylpicolinate | Not specified | Bromine atom instead of chlorine |
Methyl 6-chloro-5-((dimethylamino)methyl)picolinate stands out due to its unique combination of both chlorinated and dimethylaminomethyl functionalities. This dual functionality allows it to engage in a broader range of